molecular formula C27H26IN3O3S B12881687 Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B12881687
M. Wt: 599.5 g/mol
InChI Key: SRZAQVKJWRPZSB-XMHGGMMESA-N
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Description

Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene-based compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a cyano group, an iodophenyl group, and a tetrahydrobenzo[b]thiophene moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents replacing the iodine atom.

Scientific Research Applications

Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-cyano-3-(1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. The presence of the iodophenyl group, in particular, allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C27H26IN3O3S

Molecular Weight

599.5 g/mol

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H26IN3O3S/c1-4-34-27(33)24-22-7-5-6-8-23(22)35-26(24)30-25(32)19(15-29)14-18-13-16(2)31(17(18)3)21-11-9-20(28)10-12-21/h9-14H,4-8H2,1-3H3,(H,30,32)/b19-14+

InChI Key

SRZAQVKJWRPZSB-XMHGGMMESA-N

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC=C(C=C4)I)C)/C#N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC=C(C=C4)I)C)C#N

Origin of Product

United States

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